molecular formula C23H28N2O4 B4307350 9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

Cat. No.: B4307350
M. Wt: 396.5 g/mol
InChI Key: DDSMXWPMRPIZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multiple steps. One common approach is the condensation of a quinoline derivative with a chromene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted chromeno-pyridinone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and chromene derivatives, such as:

  • 4-hydroxy-2-quinolone
  • 2-hydroxyquinoline
  • 4-hydroxyquinoline

Uniqueness

What sets 9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE apart is its unique combination of structural features. The presence of both quinoline and chromene moieties in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetyl]-9-hydroxy-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c26-16-9-10-20-18(13-16)17-7-4-12-25(22(17)23(28)29-20)21(27)14-24-11-3-6-15-5-1-2-8-19(15)24/h9-10,13,15,19,26H,1-8,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSMXWPMRPIZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CC(=O)N3CCCC4=C3C(=O)OC5=C4C=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 2
Reactant of Route 2
9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 3
9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 4
9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 5
9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 6
9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

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